molecular formula C7H13NO2 B055421 Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) CAS No. 116940-85-3

Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI)

Cat. No.: B055421
CAS No.: 116940-85-3
M. Wt: 143.18 g/mol
InChI Key: DTJRIJIYNXZJHM-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Vinylpyrrolidone (NVP) is an organic compound characterized by a five-membered lactam ring linked to a vinyl group. It is a colorless liquid, although commercial samples can sometimes appear yellowish. N-Vinylpyrrolidone is primarily used as a monomer in the production of polyvinylpyrrolidone (PVP), which has various applications in the pharmaceutical, cosmetic, and industrial sectors .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Vinylpyrrolidone is synthesized through the vinylation of 2-pyrrolidone. This process involves the base-catalyzed reaction of 2-pyrrolidone with acetylene. The reaction typically occurs under controlled conditions to ensure the efficient formation of N-Vinylpyrrolidone .

Industrial Production Methods: In industrial settings, the production of N-Vinylpyrrolidone involves the use of large-scale reactors where 2-pyrrolidone is treated with acetylene in the presence of a base catalyst. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Vinylpyrrolidone undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Polymerization: N-Vinylpyrrolidone can be polymerized using radical initiators such as potassium peroxydisulphate under conditions of ultrasonic irradiation.

    Oxidation: N-Vinylpyrrolidone can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Substitution: The vinyl group in N-Vinylpyrrolidone can undergo substitution reactions with various nucleophiles, resulting in the formation of substituted pyrrolidone derivatives.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Vinylpyrrolidone primarily involves its polymerization to form polyvinylpyrrolidone. The vinyl group in N-Vinylpyrrolidone undergoes radical polymerization, leading to the formation of long polymer chains. These polymer chains exhibit unique properties such as solubility in water and biocompatibility, making them suitable for various applications in pharmaceuticals and cosmetics .

Comparison with Similar Compounds

Uniqueness of N-Vinylpyrrolidone: N-Vinylpyrrolidone is unique due to its ability to undergo polymerization to form polyvinylpyrrolidone, which has a wide range of applications in pharmaceuticals, cosmetics, and industry. Its biocompatibility and solubility in water make it particularly valuable in medical and cosmetic formulations .

Properties

CAS No.

116940-85-3

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C7H13NO2/c8-7(10)6-2-1-5(3-6)4-9/h5-6,9H,1-4H2,(H2,8,10)/t5-,6+/m0/s1

InChI Key

DTJRIJIYNXZJHM-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1CO)C(=O)N

SMILES

C1CC(CC1CO)C(=O)N

Canonical SMILES

C1CC(CC1CO)C(=O)N

Synonyms

Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis- (9CI)

Origin of Product

United States

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